molecular formula C10H12N4O2S B4557338 3-ethyl-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide

3-ethyl-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B4557338
M. Wt: 252.30 g/mol
InChI Key: VNXZUNNEVZTXAF-UHFFFAOYSA-N
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Description

3-ethyl-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a thiadiazole ring, and various alkyl and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the oxazole and thiadiazole rings. These rings are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include ethylamine, methylamine, and various carboxylic acids. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve the use of solvents, controlled temperatures, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution reactions may yield a variety of derivatives with different functional groups.

Scientific Research Applications

3-ethyl-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and potential biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and thiadiazole derivatives, such as:

  • 3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
  • 3-ethyl-5-methyl-1,3,4-thiadiazole

Uniqueness

What sets 3-ethyl-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide apart from similar compounds is its unique combination of functional groups and rings, which may confer specific biological activities and chemical reactivity

Properties

IUPAC Name

3-ethyl-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-4-7-8(5(2)16-14-7)9(15)11-10-13-12-6(3)17-10/h4H2,1-3H3,(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXZUNNEVZTXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=NN=C(S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
Reactant of Route 2
3-ethyl-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
Reactant of Route 3
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3-ethyl-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
Reactant of Route 4
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3-ethyl-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
3-ethyl-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
3-ethyl-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide

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